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molecular formula C24H42N2OS3 B8503124 N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]-2-hexylthiode canoic amide

N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]-2-hexylthiode canoic amide

Cat. No. B8503124
M. Wt: 470.8 g/mol
InChI Key: XAMYAYIMCKELIP-UHFFFAOYSA-N
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Patent
US05656634

Procedure details

A solution of 4.19 g (13.7 mmol) 2-hexylthiodecanoyl chloride, prepared according to Example 4A, in 15 ml methylene chloride was added dropwise with stirring under nitrogen to a solution of 2.75 g (13.7 mmol) 3-amino-2,4-bis(methylthio)-6-methylpyridine in 30 ml pyridine cooled to 5° C. The reaction mixture was stirred at room temperature under nitrogen overnight. Methylene chloride (250 ml) was then added to the reaction mixture and the resulting solution was washed with 3×50 ml 3N aqueous hydrochloric acid solution, 2×50 ml water, 1×50 ml saturated aqueous sodium bicarbonate solution and 1×50 ml brine. The methylene chloride solution was dried over anhydrous sodium sulfate, filtered and concentrated to dryness in vacuo. The solid residue (6.5 g) was recrystallized from petroleum ether to yield 4.7 g of the title compound, m.p. 75°-76.5° C. (72.8% yield).
Name
2-hexylthiodecanoyl chloride
Quantity
4.19 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
72.8%

Identifiers

REACTION_CXSMILES
[CH2:1]([S:7][CH:8]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[C:9](Cl)=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[NH2:20][C:21]1[C:22]([S:30][CH3:31])=[N:23][C:24]([CH3:29])=[CH:25][C:26]=1[S:27][CH3:28]>C(Cl)Cl.N1C=CC=CC=1>[CH3:31][S:30][C:22]1[C:21]([NH:20][C:9](=[O:10])[CH:8]([S:7][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])=[C:26]([S:27][CH3:28])[CH:25]=[C:24]([CH3:29])[N:23]=1

Inputs

Step One
Name
2-hexylthiodecanoyl chloride
Quantity
4.19 g
Type
reactant
Smiles
C(CCCCC)SC(C(=O)Cl)CCCCCCCC
Step Two
Name
Quantity
2.75 g
Type
reactant
Smiles
NC=1C(=NC(=CC1SC)C)SC
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature under nitrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
WASH
Type
WASH
Details
the resulting solution was washed with 3×50 ml 3N aqueous hydrochloric acid solution, 2×50 ml water, 1×50 ml saturated aqueous sodium bicarbonate solution and 1×50 ml brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride solution was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The solid residue (6.5 g) was recrystallized from petroleum ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CSC1=NC(=CC(=C1NC(C(CCCCCCCC)SCCCCCC)=O)SC)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 72.8%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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